Cpenspm

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

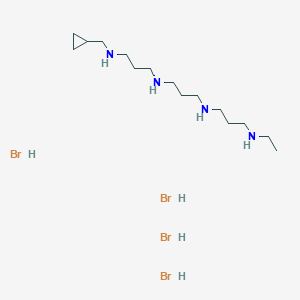

Cpenspm is a complex organic compound characterized by its unique structure, which includes an ethyl group, a cyclopropylmethyl group, and a diazaundecane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cpenspm typically involves multi-step organic reactions. One common method starts with the preparation of the diazaundecane backbone, followed by the introduction of the ethyl and cyclopropylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Cpenspm undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Case Studies and Research Findings

- Breast Cancer : In a study involving human breast cancer cell lines (MCF-7 and T-47D), CPENSpm was shown to synergize with various cytotoxic agents, including vinorelbine and fluoropyrimidines. The combination resulted in significant growth inhibition, with fractional growth inhibition values exceeding 0.50 in many instances .

| Cytotoxic Agent | Fractional Growth Inhibition | Synergistic Effect |

|---|---|---|

| Vinorelbine | 0.75 | Yes |

| 5-FU | 0.75 | Yes |

| Doxorubicin | 0.50 | Yes |

- Lung Cancer : Research on the H157 human lung cancer cell line indicated that this compound could induce oxidative stress through hydrogen peroxide production, further enhancing the efficacy of conventional chemotherapeutics .

Clinical Implications

Despite promising preclinical results, clinical trials involving this compound have shown mixed outcomes. While early-phase studies indicated potential benefits, subsequent phases did not yield significant positive results, suggesting the need for more targeted approaches in patient selection and treatment regimens .

Neurological Applications

Recent studies have explored the role of this compound in neurological contexts, particularly regarding mRNA expression regulation. It has been observed that this compound treatment increases mRNA half-life significantly, which could have implications for neuroprotection and neuronal health .

Comparative Analysis with Other Polyamine Analogues

To better understand this compound's position among polyamine analogues, a comparative analysis is presented below:

| Compound | Toxicity Level | Efficacy in Cancer Treatment | Mechanism |

|---|---|---|---|

| This compound | Lower | High | Induction of oxidative stress |

| BENSpm | Moderate | Moderate | Polyamine depletion |

| Spermine | High | Variable | Cell growth regulation |

Conclusion and Future Directions

The applications of this compound are multifaceted, showing promise primarily in oncology through its ability to enhance the effects of existing chemotherapeutics while maintaining lower toxicity levels compared to older compounds. Ongoing research is necessary to refine its application strategies and explore its potential in other therapeutic areas such as neurology.

As the understanding of polyamines and their analogues evolves, this compound may play a crucial role in developing more effective cancer therapies and improving patient outcomes.

Wirkmechanismus

The mechanism of action of Cpenspm involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N(1)-Methyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine

- N(1)-Ethyl-N-(11)-((cyclopropyl)ethyl)-4,8-diazaundecane-1,11-diamine

Uniqueness

Cpenspm is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Eigenschaften

CAS-Nummer |

151915-04-7 |

|---|---|

Molekularformel |

C15H38Br4N4 |

Molekulargewicht |

594.1 g/mol |

IUPAC-Name |

N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |

InChI |

InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |

InChI-Schlüssel |

OLCQVJHEMKSSKL-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |

Kanonische SMILES |

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |

Key on ui other cas no. |

151915-04-7 |

Synonyme |

CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.